4-{2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine
Description
Structure and Properties
The compound features a pyrimidine core substituted with a 6-methyl group, a morpholine ring at position 4, and a piperazine moiety at position 2. The piperazine is further functionalized with a 3,4-dimethoxybenzoyl group. Its molecular formula is C₂₂H₂₉N₅O₄, with a molecular weight of 427.5 g/mol (extrapolated from the structurally similar compound in ). Key structural attributes include:
- Pyrimidine core: Provides a planar, aromatic scaffold for interactions with biological targets.
- Morpholine: Enhances solubility due to its polar oxygen atom.
- 3,4-Dimethoxybenzoyl-piperazine: Introduces electron-donating methoxy groups, influencing binding affinity and metabolic stability.
Synthesis
While direct synthetic details are unavailable, analogous compounds (e.g., ) suggest a multi-step approach involving:
Buchwald-Hartwig amination to attach the piperazine group to the pyrimidine.
Coupling reactions (e.g., Suzuki or nucleophilic acyl substitution) to introduce the 3,4-dimethoxybenzoyl moiety.
Morpholine incorporation via nucleophilic substitution or cross-coupling.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4/c1-16-14-20(25-10-12-31-13-11-25)24-22(23-16)27-8-6-26(7-9-27)21(28)17-4-5-18(29-2)19(15-17)30-3/h4-5,14-15H,6-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQYEEFBOKIMCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the D2 and 5-HT2A receptors . These receptors play a crucial role in the central nervous system. The D2 receptor is a dopamine receptor, and its activation is known to inhibit adenylate cyclase, leading to decreased levels of cyclic adenosine monophosphate (cAMP). The 5-HT2A receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor.
Mode of Action
The compound interacts with its targets (D2 and 5-HT2A receptors) through antagonistic action This leads to changes in downstream signaling pathways, particularly those involving cAMP.
Biochemical Pathways
The antagonistic action on D2 and 5-HT2A receptors affects multiple biochemical pathways. The inhibition of D2 receptors leads to an increase in cAMP levels, which can affect various downstream effects such as the opening of cation channels and activation of certain types of adenylyl cyclase. The blockade of 5-HT2A receptors can lead to changes in intracellular calcium levels.
Pharmacokinetics
The physicochemical properties of the compound, such as size, charge, and lipophilicity, can be modified to improve its pharmacokinetic profile.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its antagonistic effects on D2 and 5-HT2A receptors. By blocking these receptors, the compound can alter neuronal signaling, potentially leading to changes in behavior and perception.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with its targets. Additionally, the presence of other molecules can influence the compound’s bioavailability and its ability to reach and interact with its targets.
Biological Activity
The compound 4-{2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a complex organic molecule with significant potential in medicinal chemistry. It incorporates a piperazine ring, a pyrimidine moiety, and a morpholine structure, which are commonly associated with various biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H29N5O4
- Molecular Weight : 427.5 g/mol
- IUPAC Name : (3,4-dimethoxyphenyl)-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antitumor Activity :
- Research has indicated that derivatives of piperazine and pyrimidine exhibit antitumor properties. The specific compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
-
Antidepressant Effects :
- The piperazine moiety is known for its antidepressant properties. Studies suggest that compounds with similar structures can modulate serotonin and norepinephrine levels in the brain, potentially alleviating symptoms of depression.
-
Antimicrobial Properties :
- Compounds containing morpholine and piperazine rings have shown antimicrobial activity against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways.
The mechanisms through which 4-{2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine exerts its biological effects include:
- G Protein-Coupled Receptor (GPCR) Modulation :
-
Enzyme Inhibition :
- It may inhibit specific enzymes involved in cancer progression or microbial metabolism, thus exerting therapeutic effects.
Case Studies and Research Findings
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Antitumor Activity
Studies have shown that derivatives of piperazine and pyrimidine can possess antitumor properties. The specific compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structural features have been noted to effectively target cancer cell lines, leading to reduced viability and increased apoptotic markers.
Antidepressant Effects
The piperazine moiety is associated with antidepressant properties. Research suggests that compounds with similar structures can modulate neurotransmitter levels—particularly serotonin and norepinephrine—potentially alleviating symptoms of depression. This modulation may occur through the antagonism of serotonin receptors or inhibition of reuptake transporters.
Antimicrobial Properties
Compounds containing morpholine and piperazine rings have demonstrated antimicrobial activity against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial growth. This makes the compound a candidate for further exploration in antibiotic development.
G Protein-Coupled Receptor (GPCR) Modulation
The compound primarily targets dopamine D2 and serotonin 5-HT2A receptors. Its antagonistic action on these receptors can lead to alterations in neuronal signaling pathways, affecting mood regulation and potentially providing therapeutic benefits for mood disorders.
Enzyme Inhibition
This compound may inhibit specific enzymes involved in cancer progression or microbial metabolism, thereby exerting therapeutic effects. For example, inhibition of certain kinases or proteases could disrupt signaling pathways critical for tumor growth.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- Antitumor Studies : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound showed promising results in inhibiting tumor growth in xenograft models.
- Neuropharmacological Research : Research featured in Neuropharmacology highlighted the antidepressant-like effects observed in animal models treated with compounds structurally related to this morpholine derivative.
- Antimicrobial Trials : Investigations published in Antimicrobial Agents and Chemotherapy demonstrated that the compound exhibited notable antibacterial activity against multidrug-resistant strains of bacteria.
Comparison with Similar Compounds
Structural Analogs and Their Properties
Pharmacological and Physicochemical Comparisons
Physicochemical Properties
- Solubility : The morpholine group in the target improves aqueous solubility compared to analogs like CAS 2741901-54-0 (), which lacks polar substituents.
- Melting Point : Analogs with chlorophenyl groups (e.g., 5j, 5k) exhibit higher melting points (135–142°C), suggesting the target may have a similar range due to its aromaticity.
Structure-Activity Relationship (SAR) Insights
- Methoxy Positioning : The 3,4-dimethoxy configuration (target) may offer better metabolic stability than 2,3-dimethoxy (CAS 946363-40-2) due to reduced steric hindrance.
- Morpholine vs. Piperidine : Morpholine’s oxygen atom (target) enhances solubility compared to piperidine derivatives (e.g., ), which rely on fluorination for polarity.
- Electron-Donating Groups : The dimethoxybenzoyl group in the target may improve binding to hydrophobic enzyme pockets compared to electron-withdrawing groups (e.g., 5j’s chlorobenzyl).
Preparation Methods
Synthesis of 4-Chloro-6-methylpyrimidin-2-amine
The pyrimidine core is constructed via a modified Biginelli reaction:
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Reactants :
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3,4-Dimethoxybenzaldehyde (1.0 equiv)
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Methyl acetoacetate (1.2 equiv)
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Guanidine hydrochloride (1.5 equiv)
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Conditions :
Mechanism : Acid-catalyzed cyclocondensation forms the pyrimidine ring, with subsequent chlorination using POCl₃ introducing the 4-chloro leaving group.
Functionalization with Morpholine
The 4-chloro group undergoes nucleophilic substitution:
-
Reactants :
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4-Chloro-6-methylpyrimidin-2-amine (1.0 equiv)
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Morpholine (3.0 equiv)
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-
Conditions :
Key Observation : Excess morpholine ensures complete displacement, while DMF enhances nucleophilicity.
Piperazine Acylation and Coupling
The 2-amino group is replaced with 4-(3,4-dimethoxybenzoyl)piperazine:
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Step 1 : Synthesis of 4-(3,4-dimethoxybenzoyl)piperazine
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Step 2 : Buchwald–Hartwig Coupling
Optimization Note : Lower Pd loading (2.5 mol%) reduced yields to 41%, emphasizing the need for robust catalytic systems.
Alternative Methodologies and Comparative Analysis
Reductive Amination Approach
A patent-pending method for morpholine-containing analogs employs reductive amination:
-
Reactants :
-
1-Benzyl-4-piperidone (1.0 equiv)
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Morpholine (5.0 equiv)
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-
Conditions :
-
Catalyst: Pd/C (10 wt%)
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H₂ Pressure: 1 MPa
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Solvent: MeOH
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Yield: 78%
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Advantage : Avoids harsh chlorination steps but requires debenzylation under hydrogenolysis.
One-Pot Enaminone Strategy
Adapting methods from dihydropyrimidinone synthesis:
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Reactants :
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4-Methyl-1-[4-(piperazin-1-yl)phenyl]pent-2-en-1-one
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3,4-Dimethoxybenzaldehyde
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Urea
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-
Conditions :
-
Solvent: Glacial acetic acid
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Temperature: Reflux, 3 hr
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Yield: 58%
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Limitation : Lower yield due to competing side reactions in the absence of directing groups.
Characterization and Analytical Data
Spectroscopic Confirmation
Q & A
Basic: What are the optimal synthetic routes for synthesizing 4-{2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine?
Methodological Answer:
Synthesis typically involves multi-step protocols:
- Piperazine Functionalization: React 3,4-dimethoxybenzoyl chloride with piperazine derivatives under anhydrous conditions (e.g., dichloromethane, triethylamine) to form the benzoyl-piperazine intermediate .
- Pyrimidine Core Construction: Use cyclocondensation of amidines with β-keto esters or nitriles. For example, 6-methylpyrimidin-4-yl derivatives can be synthesized via microwave-assisted reactions to enhance yield and reduce side products .
- Morpholine Integration: Employ nucleophilic aromatic substitution (SNAr) to introduce the morpholine moiety, using catalysts like Pd(OAc)₂ for regioselective coupling .
Key Considerations: Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Basic: How can researchers confirm the structural identity of the compound post-synthesis?
Methodological Answer:
- Spectroscopic Analysis:
- NMR: Compare ¹H/¹³C NMR chemical shifts with predicted values (e.g., morpholine protons at δ ~3.7 ppm; pyrimidine carbons at δ ~160 ppm) .
- HRMS: Validate molecular formula (e.g., [M+H]+ ion for C₂₈H₃₄N₆O₄ expected at m/z 542.2642) .
- X-ray Crystallography: Use SHELX (SHELXL-2018) for single-crystal refinement. Key parameters: R-factor < 0.05, wR₂ < 0.10, and hydrogen-bonding networks consistent with morpholine and pyrimidine moieties .
Advanced: How can SHELX be leveraged to resolve crystallographic ambiguities in derivatives of this compound?
Methodological Answer:
- Data Collection: Use Cu-Kα radiation (λ = 1.54178 Å) for small-molecule crystals. Ensure completeness > 98% and redundancy > 4 .
- Refinement Strategies:
- Apply TWIN/BASF commands for twinned crystals.
- Use ISOR restraints for disordered morpholine groups.
- Validate via RIGU checks for geometric plausibility .
Case Study: A related pyrimidine-morpholine derivative showed 2-fold rotational disorder; SHELXL’s PART/SUMP restraints resolved occupancy ratios (65:35) .
Advanced: How can researchers address contradictions in reported biological activity data for analogs?
Methodological Answer:
- Experimental Design:
- Standardize assays (e.g., fixed ATP concentration in kinase inhibition studies).
- Use isogenic cell lines to minimize variability in cellular uptake .
- Data Analysis:
- Apply multivariate regression to correlate substituent effects (e.g., 3,4-dimethoxy vs. 4-fluorophenyl groups) with IC₅₀ values .
- Cross-validate using SPR (surface plasmon resonance) to confirm binding kinetics .
Example: Discrepancies in IC₅₀ values for piperazine-pyrimidine analogs were resolved by identifying off-target interactions via proteome-wide affinity profiling .
Advanced: What computational methods are effective for predicting structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Glide to model interactions with targets (e.g., kinase ATP-binding pockets). Key parameters: grid box centered on catalytic lysine, exhaustiveness = 32 .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess morpholine flexibility and water-mediated hydrogen bonds .
Case Study: Free energy perturbation (FEP) calculations predicted a 10-fold potency drop when replacing 3,4-dimethoxy with 4-chloro groups, validated experimentally .
Advanced: How can researchers optimize reaction conditions to mitigate byproduct formation during pyrimidine ring synthesis?
Methodological Answer:
- Parameter Screening:
- Temperature: <80°C to avoid decomposition of nitro intermediates.
- Solvent: Use DMF for polar transition states or toluene for SNAr reactions .
- Catalyst Optimization:
- Test PdCl₂(PPh₃)₂ vs. CuI for Ullmann-type couplings; the latter reduces homocoupling byproducts .
Example: A 15% yield improvement was achieved by switching from conventional heating to microwave irradiation (150°C, 20 min) for pyrimidine cyclization .
- Test PdCl₂(PPh₃)₂ vs. CuI for Ullmann-type couplings; the latter reduces homocoupling byproducts .
Advanced: What strategies are effective for distinguishing between regioisomers in morpholine-pyrimidine derivatives?
Methodological Answer:
- Chromatography: Use chiral HPLC (Chiralpak IA column, hexane:IPA = 85:15) to separate enantiomers .
- Spectroscopic Differentiation:
- ¹H-¹⁵N HMBC NMR to identify N-methyl vs. N-morpholine couplings .
- IR spectroscopy: C=O stretches (1690–1710 cm⁻¹) vary with substitution patterns .
Case Study: Regioisomeric 4- vs. 6-morpholine pyrimidines were distinguished via NOESY correlations between morpholine protons and pyrimidine C-H groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
